Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate
Descripción
Historical Context and Discovery
Ethyl 5-(1H-pyrazol-3-yl)isoxazole-3-carboxylate (CAS: 264226-03-1) was first reported in 2005, with its structural characterization and synthetic methodology detailed in PubChem records. The compound emerged during efforts to expand the chemical space of heterocyclic hybrids, particularly those combining pyrazole and isoxazole motifs. Early synthetic routes involved cyclocondensation reactions between β-keto esters and hydrazine derivatives, followed by functionalization to introduce the ethyl carboxylate group.
The compound’s discovery coincided with growing interest in multitarget drug design, where hybrid molecules were explored for their ability to interact with multiple biological targets. Its structural complexity—featuring a pyrazole ring fused to an isoxazole core—made it a subject of interest in medicinal chemistry and materials science.
Significance in Heterocyclic Chemistry
Heterocyclic chemistry focuses on compounds containing rings with at least one non-carbon atom, such as nitrogen or oxygen. This compound exemplifies the strategic fusion of two pharmacologically relevant heterocycles:
Propiedades
IUPAC Name |
ethyl 5-(1H-pyrazol-5-yl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-14-9(13)7-5-8(15-12-7)6-3-4-10-11-6/h3-5H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPNEWWDEBDKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372561 | |
| Record name | Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264226-03-1 | |
| Record name | Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl nitroacetate with phenylacetylene in the presence of a catalyst such as TEMPO and water can yield the desired isoxazole ring . The pyrazole ring can be introduced through a [3+2] cycloaddition reaction involving alkynes and hydrazines .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of metal catalysts such as copper or ruthenium to facilitate the cycloaddition reactions . The choice of solvents and reaction conditions is optimized to minimize waste and enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or isoxazole rings, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate is a chemical compound with several applications, primarily in the pharmaceutical and cosmetic industries. Its molecular formula is C9H9N3O3 . The compound is significant due to its derivatives acting as selective inhibitors of cyclooxygenase (COX) enzymes.
Pharmaceutical Applications
- Antibacterial Activity: Derivatives of pyrazole-3-yl and isoxazol-5-yl have demonstrated antibacterial activity and stability against human dehydropeptidase-1 (DHP-1). They are effective against community-acquired respiratory tract pathogens and show better stability than meropenem .
- Antimicrobial Activities: Pyrazole derivatives exhibit diverse pharmacological activities, including antibacterial and antifungal properties .
- Anticancer Activity: Novel indole-3-isoxazole-5-carboxamide derivatives have been synthesized and evaluated for anticancer activities against breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines .
Cosmetic Applications
- Safety and Stability: In the cosmetic industry, ensuring the safety and stability of products is crucial. New cosmetic products undergo thorough investigation to meet the safety criteria set by regulations such as the European Union Directive 1223/2009 .
- Topical Formulations: Experimental design techniques are employed to optimize the development of topical formulations, with a focus on properties such as consistency, stickiness, greasiness, and skin hydration .
- Herbal Formulations: Oil extracts from plants like Rubia cordifolia, Glycyrrhiza glabra, and Symplocos racemosa are used in skin formulations for their antiseptic, skin-soothing, and anti-inflammatory properties . These extracts are incorporated into emulsion-based systems for better efficacy and stability in treating minor skin conditions .
Mecanismo De Acción
The mechanism of action of Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
Structural and Functional Analogues
The following table compares ethyl 5-(1H-pyrazol-3-yl)isoxazole-3-carboxylate with structurally related compounds:
Key Differences and Implications
Pyrazolopyridine derivatives (e.g., ) exhibit extended conjugation, enhancing π-π stacking interactions in macromolecular targets like kinases.
Substituent Effects: Halogenated phenyl groups (e.g., 4-chlorophenyl in ) improve lipophilicity and membrane permeability, whereas the ethyl carboxylate group in the target compound balances hydrophilicity . Diethylaminomethyl substituents () introduce basicity, which may enhance solubility in physiological environments.
Crystallographic Behavior :
- Analogs like form 1D chains via C–H···O hydrogen bonds, stabilizing the crystal lattice. The target compound likely adopts similar packing motifs, though exact dihedral angles depend on substituent steric effects .
Actividad Biológica
Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique isoxazole and pyrazole moieties, which contribute to its interaction with various biological targets. The compound can be synthesized through several methods, often involving the reaction of isoxazole derivatives with pyrazole compounds.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby preventing substrate access and subsequent catalysis.
- Receptor Modulation : It may act as an agonist or antagonist on various receptors, modulating downstream signaling pathways that are crucial for cellular responses.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have shown IC50 values ranging from 3.79 µM to 42.30 µM against MCF7 and NCI-H460 cell lines .
- Mechanisms of Action : The compound has been reported to induce apoptosis in cancer cells and inhibit proliferation by affecting cell cycle regulation. For example, certain derivatives have been shown to cause G0/G1 phase arrest in Huh7 cells, indicating a selective action against cancerous cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Apoptosis induction |
| NCI-H460 | 12.50 | Cell cycle arrest |
| A549 | 26.00 | Inhibition of growth |
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties:
- COX Inhibition : Some derivatives have been identified as selective inhibitors of cyclooxygenase (COX) enzymes, with promising results in reducing inflammation in experimental models .
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens:
- Broad Spectrum Activity : Studies have indicated that derivatives can show significant antibacterial and antifungal activities, making them potential candidates for new antimicrobial therapies .
Case Studies
- Cytotoxicity Against Liver Cancer Cells : A study explored the effects of this compound on liver cancer cell lines (Huh7). The results indicated that the compound could selectively inhibit these cells at low concentrations while sparing normal cells .
- Inflammation Models : In animal models of inflammation, derivatives of this compound demonstrated reduced edema and inflammatory markers compared to controls, suggesting a therapeutic potential in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving hydrazide derivatives and α,β-unsaturated esters. For example, ethyl 5-(3-chlorophenyl)-isoxazole-3-carboxylate (a structural analog) is synthesized by reacting the appropriate ester with Grignard reagents (e.g., CH₃MgX) in solvents like THF . Intermediates are typically characterized using ¹H-NMR and ¹³C-NMR to confirm regioisomeric purity and functional group integrity. For instance, in related isoxazole derivatives, NMR signals for ester carbonyl groups appear at ~160–170 ppm, while pyrazole protons resonate as distinct singlets or doublets in aromatic regions .
Q. How is NMR spectroscopy applied to confirm the structure of this compound?
- Methodological Answer : ¹H-NMR analysis identifies proton environments, such as the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and pyrazole protons (δ ~6.5–7.5 ppm). ¹³C-NMR confirms carbonyl carbons (ester: ~160–170 ppm; isoxazole: ~95–110 ppm). For example, in ethyl 5-[2-hydroxy-2-phenyl-ethyl]isoxazole derivatives, the hydroxyl proton appears as a broad singlet at δ ~5.5 ppm, and its coupling with adjacent CH₂ groups is critical for structural assignment .
Q. What crystallographic techniques are used to resolve its molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a Bruker SMART APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structures are solved using direct methods (SHELXS) and refined with SHELXL, which iteratively optimizes atomic positions and thermal parameters. For example, in ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]thiazole-5-carboxylate, the refinement yielded R-factors of 0.056, with hydrogen atoms placed geometrically and refined using a riding model .
Advanced Research Questions
Q. How can researchers resolve contradictions in hydrogen bonding patterns observed in crystallographic studies?
- Methodological Answer : Graph set analysis (as per Etter’s formalism) is used to classify hydrogen-bonding motifs (e.g., chains, rings). For instance, in ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]thiazole-5-carboxylate, intermolecular C–H···O hydrogen bonds form infinite chains along the a-axis. Discrepancies in bond lengths or angles are addressed by validating against calculated parameters (e.g., using PLATON or Mercury software) and cross-referencing with high-resolution data .
Q. What refinement strategies optimize high-resolution X-ray data for this compound?
- Methodological Answer : High-resolution data (>1.0 Å) require anisotropic refinement of non-H atoms. SHELXL’s restraints (e.g., DELU, SIMU) mitigate over-parameterization. For twinned crystals, TWIN/BASF commands in SHELXL partition overlapping reflections. Rigid-body refinement is applied to well-defined moieties (e.g., aromatic rings). Validation tools like ADDSYM (in PLATON) check for missed symmetry, while RIGU checks for over-constrained models .
Q. How do substituents on the pyrazole and isoxazole rings influence molecular packing and reactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., Cl, NO₂) on the pyrazole ring enhance π-stacking interactions, as seen in ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate derivatives. Steric effects from bulky substituents (e.g., anthryl groups) increase dihedral angles between rings, reducing conjugation. Reactivity studies show that hydroxyl or methyl groups on the isoxazole ring facilitate nucleophilic substitution, as demonstrated in Corey-Bakshi-Shibata reductions of related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
